molecular formula C7H10O2 B2579425 5-Oxaspiro[2.4]heptane-1-carbaldehyde CAS No. 1780412-12-5

5-Oxaspiro[2.4]heptane-1-carbaldehyde

Cat. No.: B2579425
CAS No.: 1780412-12-5
M. Wt: 126.155
InChI Key: XTKMNWFNYKEXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Oxaspiro[2.4]heptane-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of dibromoneopentyl glycol as the primary raw material, which undergoes a cyclization reaction in the presence of zinc powder to form cyclopropyl dimethanol . This intermediate is then reacted with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite, which undergoes a ring-opening reaction in the presence of cyanide to form a nitrilo-alcohol compound. Hydrolysis of this compound under alkaline conditions, followed by a ring-closing reaction under acidic conditions, yields this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[2.4]heptane-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxaspiro[2.4]heptane-1-carbaldehyde is unique due to its spirocyclic structure and the presence of an aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-oxaspiro[2.4]heptane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-4-6-3-7(6)1-2-9-5-7/h4,6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKMNWFNYKEXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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